CNS MPO Lipophilicity Optimization: 3-Methyl vs. 3-H (Unsubstituted) and 3-Ethyl Analogs
The target compound's computed clogP of ≈1.6 positions it within the optimal range (1–3) for CNS drug candidates per the CNS MPO scoring system. The unsubstituted analog 4-(1,2,4-oxadiazol-5-yl)piperidine (CAS 1247631-90-8) has a clogP of ≈0.9, falling below the preferred window and reducing passive blood-brain barrier permeability potential [1]. The 3-ethyl analog has a clogP of ≈2.1, nearing the upper boundary where increased lipophilicity elevates the risk of off-target binding and metabolic clearance [2]. This quantifiable difference in lipophilicity directly impacts library design strategies for CNS-penetrant candidates.
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) – CNS drug-likeness metric |
|---|---|
| Target Compound Data | clogP ≈ 1.6 (estimated from structure; topological PSA 51 Ų, HBD 2, HBA 4) |
| Comparator Or Baseline | 4-(1,2,4-Oxadiazol-5-yl)piperidine: clogP ≈ 0.9; 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine: clogP ≈ 2.1 |
| Quantified Difference | ΔclogP = +0.7 vs. unsubstituted analog; −0.5 vs. ethyl analog; target occupies optimal middle ground for CNS MPO score |
| Conditions | Computed using PubChem/Cactvs-derived physicochemical descriptors; CNS MPO (Multiparameter Optimization) scoring framework |
Why This Matters
This lipophilicity differentiation determines whether a library will be biased toward peripherally restricted or CNS-penetrant chemical space, directly impacting hit-finding outcomes in neuroscience and neuro-oncology programs.
- [1] PubChem Compound Summary: 4-(1,2,4-Oxadiazol-5-yl)piperidine, CID 534307. View Source
- [2] PubChem Compound Summary: 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine, CID 40566445. View Source
